2,6-Di-tert-butyl-4-(2-(phenylamino)thiazol-4-yl)phenol hydrobromide
Description
Properties
IUPAC Name |
4-(2-anilino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2OS.BrH/c1-22(2,3)17-12-15(13-18(20(17)26)23(4,5)6)19-14-27-21(25-19)24-16-10-8-7-9-11-16;/h7-14,26H,1-6H3,(H,24,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUOMEOXCGUULA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=N2)NC3=CC=CC=C3.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrosation-Reduction Sequence
Patent CN102924305A describes para-functionalization of 2,6-di-tert-butylphenol via nitrosation followed by reduction:
Step 1: Nitrosation
- Reagents : Sodium nitrite (1.0–2.0 eq), sulfuric acid (0.8–1.2 eq)
- Solvent : Ethanol (95%)
- Conditions : 20–30°C, N₂ atmosphere, 1.5–4.0 h
- Product : 2,6-Di-tert-butyl-4-nitrosophenol (Yield: 96–99.2%)
Step 2: Reduction
- Reductant : Sodium dithionite (2.0–5.0 eq)
- Base : NaOH (5–10% aqueous)
- Solvent : Ethanol/water
- Conditions : 20–50°C, 1.0–2.0 h
- Product : 2,6-Di-tert-butyl-4-aminophenol (Yield: 98.7–99.0%)
This two-step sequence achieves near-quantitative conversion with minimal waste, leveraging recyclable solvents and avoiding noble metal catalysts.
Thiazole Ring Formation via Hantzsch Synthesis
The 4-(2-(phenylamino)thiazol-4-yl) group is introduced through a modified Hantzsch thiazole synthesis:
Reaction Scheme :
- Bromination : 4-Amino group of 2,6-di-tert-butyl-4-aminophenol is brominated to form 4-bromo intermediate.
- Coupling : Suzuki-Miyaura cross-coupling with a thiazole boronic ester.
- Cyclization : Reaction with thiourea derivatives to form thiazole ring.
Optimized Conditions :
- Catalyst : Pd(PPh₃)₄ (5 mol%) for coupling
- Ligand : XPhos (2.5 mol%)
- Solvent : THF/water (4:1)
- Temperature : 80°C, 12 h
- Yield : 70–85% (estimated from analogous reactions)
Hydrobromide Salt Formation
Protonation of the phenylamino group is achieved via treatment with hydrobromic acid:
Procedure :
- Dissolve free base in anhydrous diethyl ether.
- Slowly add 48% HBr (1.1 eq) at 0°C.
- Stir for 1 h, filter, and wash with cold ether.
- Yield : >95% (typical for amine hydrobromides)
Analytical Characterization
Key characterization data for intermediates and final product:
Chemical Reactions Analysis
2,6-Di-tert-butyl-4-(2-(phenylamino)thiazol-4-yl)phenol hydrobromide undergoes various chemical reactions:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions, and the thiazole ring can participate in nucleophilic substitution reactions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2,6-Di-tert-butyl-4-(2-(phenylamino)thiazol-4-yl)phenol hydrobromide exhibit significant antimicrobial properties. For instance, derivatives of thiazole compounds have been evaluated for their effectiveness against various bacterial strains and fungi. The studies employed methods such as the turbidimetric method to assess antimicrobial efficacy, demonstrating promising results against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has shown potential as an anticancer agent. In vitro studies have utilized cell lines such as MCF7 (human breast adenocarcinoma) to evaluate the cytotoxic effects of the compound. The Sulforhodamine B assay revealed that certain derivatives possess significant antiproliferative activity, indicating their potential use in cancer therapy . Molecular docking studies further elucidate the binding interactions between these compounds and cancer-related receptors, enhancing understanding of their mechanisms of action .
Study 1: Antimicrobial Efficacy
A series of thiazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that specific derivatives exhibited strong inhibition against bacterial strains, suggesting that modifications in the thiazole structure could enhance antimicrobial properties. This study highlights the importance of structural variations in developing effective antimicrobial agents .
Study 2: Anticancer Potential
In another study focusing on anticancer properties, a range of phenylamino-thiazole derivatives were synthesized and screened against MCF7 cells. The most active compounds demonstrated IC50 values comparable to established chemotherapeutic agents, indicating their potential as effective alternatives in cancer treatment .
Comparative Analysis Table
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/Effectiveness |
|---|---|---|---|
| This compound | Antimicrobial | Various bacteria | Significant inhibition |
| This compound | Anticancer | MCF7 (breast cancer) | Comparable to standard chemotherapy |
Mechanism of Action
The antioxidant activity of 2,6-Di-tert-butyl-4-(2-(phenylamino)thiazol-4-yl)phenol hydrobromide is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The phenolic hydroxyl group plays a crucial role in this process by forming stable phenoxyl radicals .
Comparison with Similar Compounds
Similar compounds include:
2,6-Di-tert-butylphenol: Known for its use as an antioxidant in various industrial applications.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as a food additive and antioxidant.
2,4-Di-tert-butylphenol: Used as a UV stabilizer and antioxidant.
2,6-Di-tert-butyl-4-(2-(phenylamino)thiazol-4-yl)phenol hydrobromide is unique due to the presence of the thiazole ring, which enhances its antioxidant properties and broadens its range of applications.
Biological Activity
2,6-Di-tert-butyl-4-(2-(phenylamino)thiazol-4-yl)phenol hydrobromide (CAS Number: 477525-06-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H29BrN2OS
- Molecular Weight : 461.5 g/mol
- Structure : The compound features a thiazole ring substituted with a phenylamino group, which is linked to a di-tert-butylphenol moiety.
Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms, particularly in cancer therapy and cellular signaling pathways.
- Inhibition of CDK9 : The compound has been shown to inhibit cyclin-dependent kinase 9 (CDK9), which plays a crucial role in transcription regulation by phosphorylating RNA polymerase II. This inhibition leads to reduced expression of anti-apoptotic proteins such as Mcl-1, promoting apoptosis in cancer cells .
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can mitigate oxidative stress in cells. This effect is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
Anticancer Properties
Several studies have reported the anticancer potential of thiazole derivatives and their analogs, including this compound.
- Case Study 1 : A study highlighted the efficacy of thiazole derivatives in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase .
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial properties as well.
- Case Study 2 : Research has shown that thiazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The exact mechanism involves disrupting bacterial cell wall synthesis and function .
Data Table: Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Anticancer | High | CDK9 inhibition, apoptosis induction |
| Antimicrobial | Moderate to High | Disruption of bacterial cell wall |
| Antioxidant | Significant | Scavenging of reactive oxygen species |
Q & A
Basic: What are the recommended synthetic routes for preparing 2,6-Di-tert-butyl-4-(2-(phenylamino)thiazol-4-yl)phenol hydrobromide, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Thiazole ring formation : Reacting substituted phenylthiourea derivatives with α-haloketones under reflux conditions in ethanol, as demonstrated in analogous thiazole syntheses .
- Phenol functionalization : Introducing the 2,6-di-tert-butyl group via Friedel-Crafts alkylation or electrophilic substitution, followed by hydrobromide salt formation.
- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity. Monitor purity via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign signals for the thiazole ring (δ 7.0–8.5 ppm for aromatic protons), tert-butyl groups (δ 1.3–1.5 ppm), and phenol OH (broad peak at δ 5.0–5.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ or [M–Br]+) with mass accuracy <5 ppm. For example, HRMS (+ESI) for related compounds shows precise mass matching (e.g., 439.2271 observed vs. 439.2275 calculated) .
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen bonding patterns, as seen in analogous phenol derivatives .
Basic: How should researchers design initial bioactivity screens for this compound?
Methodological Answer:
- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), referencing protocols for structurally similar thiazole derivatives .
- AMPK activation studies : Employ cell-based assays (e.g., HEK293 cells) with luminescent ADP/ATP ratio detection. Compare activity to known AMPK agonists like 2-(2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl)acetic acid .
Advanced: How do structural modifications (e.g., substituent changes on the thiazole or phenol ring) impact bioactivity?
Methodological Answer:
- Thiazole modifications : Replacing the phenylamino group with methyl or trifluoromethyl residues (as in ) reduces steric hindrance, potentially enhancing antimicrobial activity but diminishing AMPK activation.
- Phenol substituents : Increasing tert-butyl group bulk (e.g., 2,6-di-tert-butyl vs. 4-ethyl) improves lipid solubility, affecting membrane permeability in cellular assays .
- Method : Synthesize derivatives via combinatorial chemistry, screen using high-throughput bioassays, and analyze SAR with QSAR models .
Advanced: How can researchers resolve contradictions in reported antioxidant vs. enzymatic activity data?
Methodological Answer:
- Context-dependent activity : Antioxidant effects (e.g., radical scavenging in lipid matrices) may dominate in polymer migration studies , while AMPK activation requires cellular uptake and target binding .
- Experimental design :
Advanced: What are the stability challenges under varying pH and temperature conditions?
Methodological Answer:
- pH stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C for 24h). Monitor via HPLC for hydrobromide dissociation or phenol oxidation.
- Thermal stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C for tert-butyl groups) .
- Storage : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation .
Advanced: How can computational modeling predict interactions with biological targets (e.g., AMPK)?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model compound binding to AMPK’s γ-subunit nucleotide-binding site. Validate with mutagenesis (e.g., γ1-R299A mutants) .
- MD simulations : Simulate ligand-protein dynamics (100 ns trajectories) to assess binding stability and hydrogen-bonding interactions with key residues (e.g., Lys31, Asp157) .
Advanced: What analytical methods address discrepancies in purity assessments between batches?
Methodological Answer:
- HPLC-DAD/MS : Use orthogonal methods to detect trace impurities (e.g., unreacted starting materials or hydrobromide counterion variability).
- NMR purity : Integrate proton signals to quantify residual solvents (e.g., ethanol) or byproducts .
- Standardization : Cross-validate with certified reference materials (CRMs) from independent syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
